C3 Bromopropyl Spacer Provides Greater Conformational Flexibility and Modulated Lipophilicity Versus C2 Bromoethyl Homolog
The target compound (C₁₁H₁₅BrO, MW 243.14) possesses 5 rotatable bonds and an XLogP3 of 3.6, compared to the 2-bromoethyl analog 1-(2-bromoethyl)-2-ethoxybenzene (C₁₀H₁₃BrO, MW 229.11) which has only 4 rotatable bonds and a higher XLogP3 of 3.8 [1][2]. The additional methylene unit in the propyl spacer increases conformational degrees of freedom by 25%, which can be critical for optimal presentation of the electrophilic bromide in geometrically constrained synthetic targets or protein binding sites. Notably, despite the larger molecular weight, the target exhibits a lower computed logP (ΔXLogP3 = −0.2), indicating that the extended alkyl chain does not simply add lipophilicity but modulates it in a manner that may favor aqueous compatibility during sequential synthetic transformations [1]. In radical ipso-substitution rearrangements, the 3-bromopropyl chain length enables productive spirocyclohexadienyl intermediate formation leading to 3-arylpropanols, a transformation that is inaccessible to 2-bromoethyl substrates due to unfavorable ring strain in the corresponding transition state .
| Evidence Dimension | Rotatable bond count and XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 5 rotatable bonds; XLogP3 = 3.6; MW = 243.14 g/mol |
| Comparator Or Baseline | 1-(2-Bromoethyl)-2-ethoxybenzene (CAS 61850-95-1): 4 rotatable bonds; XLogP3 = 3.8; MW = 229.11 g/mol |
| Quantified Difference | Δ Rotatable bonds = +1 (+25%); Δ XLogP3 = −0.2; Δ MW = +14.03 g/mol (+6.1%) |
| Conditions | PubChem computed molecular descriptors (XLogP3 3.0 algorithm, Cactvs 3.4.6.11); radical rearrangement conditions: Bu₃SnH/AIBN, refluxing benzene |
Why This Matters
The additional rotatable bond and distinct lipophilicity profile enable the target compound to access conformational space and solubility regimes that the shorter-chain analog cannot, directly impacting coupling efficiency in sterically demanding synthetic sequences and altering partitioning behavior in biphasic reaction systems.
- [1] PubChem CID 18786539, 1-(3-Bromopropyl)-2-ethoxybenzene, Computed Properties: Rotatable Bond Count = 5, XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/103857-80-3 View Source
- [2] PubChem CID 18694511, 1-(2-Bromoethyl)-2-ethoxybenzene, Computed Properties: Rotatable Bond Count = 4, XLogP3 = 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/61850-95-1 View Source
